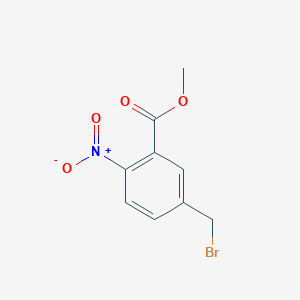

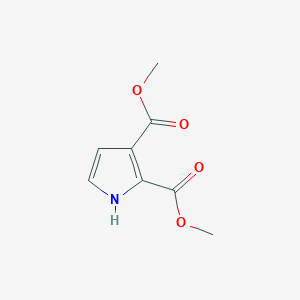

Methyl 5-(bromomethyl)-2-nitrobenzoate

概要

説明

“Methyl 5-(bromomethyl)-2-nitrobenzoate” is a chemical compound. However, there is limited information available on this specific compound. It is likely to be a derivative of “Methyl 5-(bromomethyl)-2-methylbenzoate”, which is a known compound1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 5-(bromomethyl)-2-methylbenzoate” can be produced from methanol and bromine in the presence of sulfur or hydrogen sulfide2. However, the specific synthesis process for “Methyl 5-(bromomethyl)-2-nitrobenzoate” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of “Methyl 5-(bromomethyl)-2-nitrobenzoate” is not directly available. However, the structure of a similar compound, “Methyl 5-(bromomethyl)-2-methylbenzoate”, has been reported3.Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-(bromomethyl)-2-nitrobenzoate” are not readily available in the literature. However, brominated compounds are generally reactive and can participate in various chemical reactions45.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-(bromomethyl)-2-nitrobenzoate” are not readily available in the literature. However, brominated compounds generally have certain common properties, such as being colorless and having a high density2.科学的研究の応用

Application 1: Synthesis of Furan-2-enones

- Summary of the Application: Furan-2-enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes .

- Methods of Application: The Wittig reaction was used to synthesize new enones based on 5-HMF and its derivatives (obtained from fructose) with various phosphoranes . The reaction products were isolated by flash chromatography over silica gel .

- Results or Outcomes: The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .

Application 2: Production of Ethyl 5-methyl-2-furoate (EMEF)

- Summary of the Application: CMF was converted into EMEF by internal oxidation-reduction reaction using N-heterocyclic carbene (NHC) as the catalyst .

- Methods of Application: The molecules like EMEF have potential applications as pharmaceutical intermediates, food, fragrance molecules, and fuel additives .

- Results or Outcomes: The conversion of CMF into EMEF presents a potential pathway for the production of valuable compounds from renewable resources .

Application 3: Bromothymol Blue

- Summary of the Application: Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods of Application: It is typically sold in solid form as the sodium salt of the acid indicator .

- Results or Outcomes: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

Application 4: Bromomethylation of Thiols

- Summary of the Application: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed .

- Methods of Application: The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

- Results or Outcomes: The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .

Application 5: Bromothymol Blue

- Summary of the Application: Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods of Application: It is typically sold in solid form as the sodium salt of the acid indicator .

- Results or Outcomes: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

Application 6: Bromomethylation of Thiols

- Summary of the Application: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed .

- Methods of Application: The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

- Results or Outcomes: The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .

Safety And Hazards

The specific safety and hazard information for “Methyl 5-(bromomethyl)-2-nitrobenzoate” is not readily available in the literature. However, brominated compounds are generally considered hazardous and require careful handling67.

将来の方向性

The future directions for the research and application of “Methyl 5-(bromomethyl)-2-nitrobenzoate” are not readily available in the literature. However, brominated compounds have been used in various fields, including the synthesis of pharmaceuticals and agrochemicals8.

特性

IUPAC Name |

methyl 5-(bromomethyl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-6(5-10)2-3-8(7)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAFGSCUXQKJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539430 | |

| Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(bromomethyl)-2-nitrobenzoate | |

CAS RN |

88071-91-4 | |

| Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

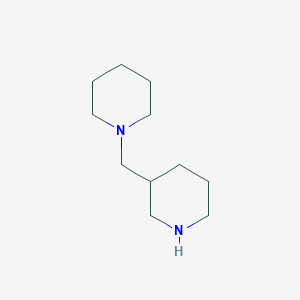

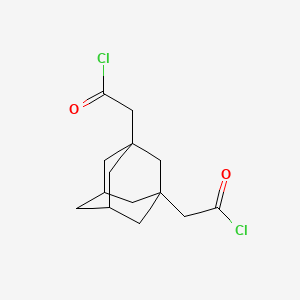

![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)